- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

955028-88-3 structure
Nom du produit:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numéro CAS:955028-88-3
Le MF:C10H18FNO3
Mégawatts:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- Piscine à noyau: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- La clé Inchi: XRNLYXKYODGLMI-SFYZADRCSA-N
- Sourire: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Propriétés calculées
- Qualité précise: 219.12707160g/mol
- Masse isotopique unique: 219.12707160g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 30
- Nombre de liaisons rotatives: 6
- Complexité: 239
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 49.8Ų
- Le xlogp3: 1
Propriétés expérimentales
- Point d'ébullition: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Informations de sécurité
- Description des dangers: H302-H315-H319-H335
- Conditions de stockage:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
¥421.0 | 2024-07-16 | |
Ambeed | A131433-1g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 1g |
$18.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258.0CNY | 2021-07-13 | |
Ambeed | A131433-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$60.0 | 2025-02-25 | |
Chemenu | CM255984-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95%+ | 5g |
$133 | 2022-12-31 | |
eNovation Chemicals LLC | D656828-100g |
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97.0% | 100g |
$4000 | 2024-06-05 | |
Enamine | EN300-7075847-2.5g |
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95.0% | 2.5g |
$148.0 | 2025-02-19 | |
Ambeed | A131433-250mg |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 250mg |
$10.0 | 2025-02-25 | |
eNovation Chemicals LLC | D498868-10G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
$160 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 500mg |
¥380.0 | 2023-09-08 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Référence
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 6
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
Référence
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt
Référence
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Référence
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
Référence
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Méthode de production 13
Conditions de réaction
Référence
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Référence
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailabilityACS Medicinal Chemistry Letters, 2014, 5(1), 78-83,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Référence
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
Référence
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
Référence
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
Référence
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
Référence
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Di-tert-butyl dicarbonate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Littérature connexe
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate

Pureté:99%
Quantité:25g
Prix ($):269.0